1-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a trifluoroethoxy group and a methyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring with appropriate substituents. This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.
Methylation: The methyl group is added using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Scientific Research Applications
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methanamine group may interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine: Similar structure but different positional isomer.
3-Methyl-4-(2,2,2-trifluoroethoxy)pyridine: Lacks the methanamine group.
1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine: Similar but with an ethyl group instead of a methanamine group.
Uniqueness: 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances its stability and lipophilicity, while the methanamine group provides potential for diverse chemical reactivity and biological interactions.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Properties
CAS No. |
2680533-34-8 |
---|---|
Molecular Formula |
C9H13Cl2F3N2O |
Molecular Weight |
293.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.